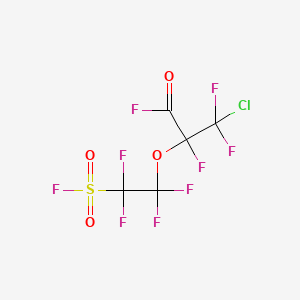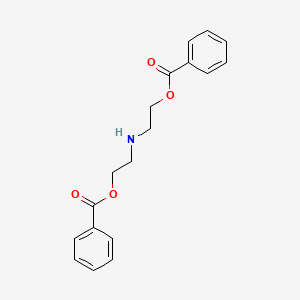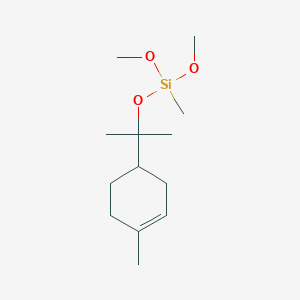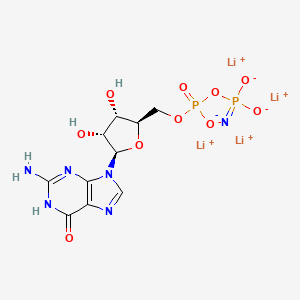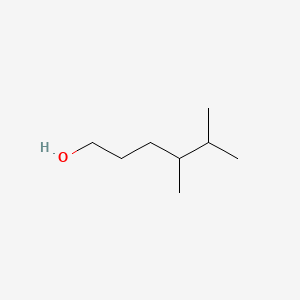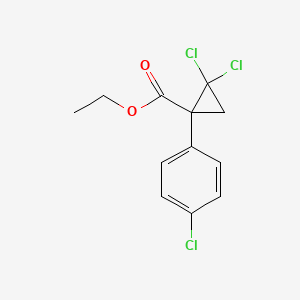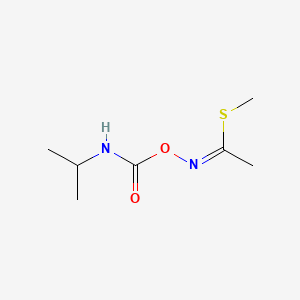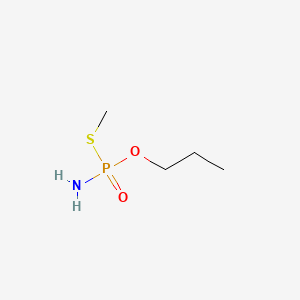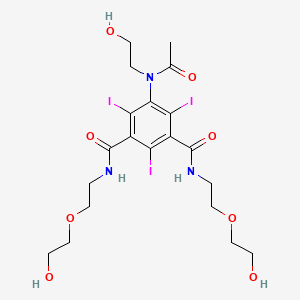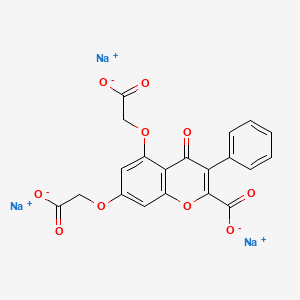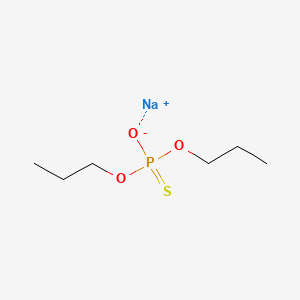
Dipropyl sodium phosphorothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dipropyl sodium phosphorothioate is an organophosphorus compound that contains phosphorus, sulfur, and sodium atoms. It is part of the larger family of phosphorothioates, which are known for their diverse applications in various fields such as agriculture, medicine, and industrial chemistry. These compounds are characterized by the presence of a phosphorus-sulfur bond, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dipropyl sodium phosphorothioate can be synthesized through the reaction of O,O’-dialkyl thiophosphoric acids with alkyl halides in the presence of a base. This method involves the formation of the O,O’-dialkyl thiophosphate anion, which then reacts with the alkyl halide to form the desired phosphorothioate . Another efficient method involves a one-pot reaction of alkyl halides with a mixture of diethyl phosphite, triethylamine, sulfur, and acidic alumina under solvent-free conditions using microwave irradiation .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The use of microwave irradiation and solvent-free conditions is particularly advantageous in industrial settings due to the efficiency, high yields, and reduced environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Dipropyl sodium phosphorothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphorothioate oxides.
Reduction: Reduction reactions can convert the compound into phosphorothioate hydrides.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Alkyl halides and nucleophiles like thiols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Phosphorothioate oxides.
Reduction: Phosphorothioate hydrides.
Substitution: Various substituted phosphorothioates depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Dipropyl sodium phosphorothioate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of dipropyl sodium phosphorothioate involves its interaction with molecular targets such as enzymes and nucleic acids. The compound can inhibit enzyme activity by binding to the active site or by interacting with the enzyme’s cofactors . In biological systems, it can modulate gene expression by interacting with nucleic acids, thereby affecting cellular processes .
Comparación Con Compuestos Similares
Dipropyl sodium phosphorothioate can be compared with other similar compounds such as dialkyl dithiophosphinates and dialkyl dithiophosphates:
Dialkyl dithiophosphinates: These compounds exhibit higher selectivity and flotation rates for certain metal sulfides compared to this compound.
Dialkyl dithiophosphates: While similar in structure, dialkyl dithiophosphates have different reactivity and selectivity profiles.
List of Similar Compounds
- Dialkyl dithiophosphinates
- Dialkyl dithiophosphates
- Xanthates
This compound stands out due to its unique combination of chemical properties and applications, making it a valuable compound in various fields.
Propiedades
Número CAS |
10533-40-1 |
|---|---|
Fórmula molecular |
C6H14NaO3PS |
Peso molecular |
220.20 g/mol |
Nombre IUPAC |
sodium;oxido-dipropoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C6H15O3PS.Na/c1-3-5-8-10(7,11)9-6-4-2;/h3-6H2,1-2H3,(H,7,11);/q;+1/p-1 |
Clave InChI |
UEMNSLFCPWTOQZ-UHFFFAOYSA-M |
SMILES canónico |
CCCOP(=S)([O-])OCCC.[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



